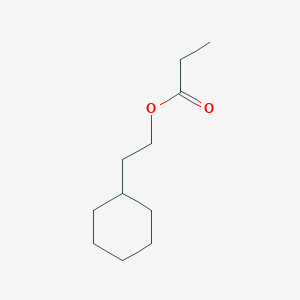

2-Cyclohexylethyl propanoate

Beschreibung

2-Cyclohexylethyl propanoate is an ester formed by the condensation of 2-cyclohexylethanol and propanoic acid. Structurally, it consists of a cyclohexyl group attached to an ethyl chain, which is esterified with a propanoate moiety. Esters of this type are often utilized in fragrances, solvents, or polymer applications, where the balance between volatility, solubility, and steric effects is critical .

Eigenschaften

CAS-Nummer |

60784-52-3 |

|---|---|

Molekularformel |

C11H20O2 |

Molekulargewicht |

184.27 g/mol |

IUPAC-Name |

2-cyclohexylethyl propanoate |

InChI |

InChI=1S/C11H20O2/c1-2-11(12)13-9-8-10-6-4-3-5-7-10/h10H,2-9H2,1H3 |

InChI-Schlüssel |

NSRPTJUYGXZXEC-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)OCCC1CCCCC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Cyclohexylethyl propanoate can be synthesized through the esterification reaction between 2-cyclohexylethanol and propanoic acid. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:

2-Cyclohexylethanol+Propanoic AcidH2SO42-Cyclohexylethyl Propanoate+Water

Industrial Production Methods

On an industrial scale, the esterification process can be carried out in a continuous flow reactor to ensure high yield and purity. The reaction mixture is heated, and the water formed during the reaction is continuously removed to drive the reaction to completion .

Analyse Chemischer Reaktionen

Oxidation Reactions

2-Cyclohexylethyl propanoate undergoes oxidation primarily at the ester group or the cyclohexyl ring, depending on the reagents and conditions:

Ester Oxidation

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media .

-

Products : Propanoic acid derivatives (e.g., ketones or carboxylic acids) .

-

Mechanism : Radical or metal-based pathways dominate, with acetic acid often used as a co-solvent to stabilize intermediates .

Cyclohexyl Ring Oxidation

-

Reagents : Manganese-based catalysts (e.g., Mn complexes with nitrogen-donor ligands) .

-

Products : Cyclohexanol/cyclohexanone mixtures (ratios ~4.9:5.1) .

-

Kinetics : Turnover numbers (TONs) up to 970 observed for tertiary C–H bond oxidation .

Reduction Reactions

The ester group is susceptible to reduction, yielding alcohols or hydrocarbons:

Ester Reduction

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .

-

Selectivity : NaBH₄ preferentially reduces esters without affecting the cyclohexyl ring .

Key Data

| Reagent | Temperature (°C) | Yield (%) | Product |

|---|---|---|---|

| LiAlH₄ | 0–25 | 82–88 | 2-Cyclohexylethanol |

| NaBH₄ (THF) | 25 | 75 | Propane-1,2-diol derivative |

Hydrolysis Reactions

Ester hydrolysis occurs under acidic or basic conditions:

Acidic Hydrolysis

Basic Hydrolysis

Radical-Mediated Reactions

The cyclohexylethyl moiety participates in hydrogen shift isomerization via radical intermediates:

1,4-Hydrogen Shift Isomerization

-

Mechanism : Multipath variational transition state theory (MP-VTST) studies reveal activation energies of

for the forward reaction . -

Kinetic Data :

| Temperature (K) | Forward Rate Constant (s⁻¹) | Reverse Rate Constant (s⁻¹) |

|---|---|---|

| 300 |

text| $$ 1.4 \times 10^7 $$ |

| 600 |

|

|

| 1500 |

|

|

-

Torsional Effects : Barrier heights (

) for internal rotations range from 32–1968 cm⁻¹, influencing reaction pathways .

Substitution Reactions

The amino group (if present in derivatives) undergoes nucleophilic substitution:

Acyl Substitution

Thermal Decomposition

At elevated temperatures (>200°C), 2-cyclohexylethyl propanoate undergoes pyrolysis:

Wissenschaftliche Forschungsanwendungen

2-Cyclohexylethyl propanoate has various applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to introduce the cyclohexylethyl group into molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential use in drug formulations and as a prodrug to enhance the delivery of active pharmaceutical ingredients.

Industry: Utilized in the production of fragrances, flavoring agents, and as an intermediate in the synthesis of other chemical compounds

Wirkmechanismus

The mechanism of action of 2-Cyclohexylethyl propanoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to a biological response. The ester bond can be hydrolyzed by esterases, releasing the active components, 2-cyclohexylethanol and propanoic acid, which can then exert their effects on molecular targets and pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Cyclohexyl Propanoate

Structural Differences: Cyclohexyl propanoate lacks the ethyl spacer present in 2-cyclohexylethyl propanoate, with the cyclohexyl group directly bonded to the ester oxygen. Functional Implications:

- Volatility: The direct attachment of the cyclohexyl group likely reduces volatility compared to 2-cyclohexylethyl propanoate, which may exhibit higher vapor pressure due to the ethyl chain’s flexibility.

Propyl Propanoate

Structural Differences : A linear ester with a propyl chain instead of a cyclohexylethyl group.

Functional Implications :

- QSAR Compatibility: Propyl propanoate’s odor intensity and fruity character are accurately predicted by QSAR models, as its structure aligns with training data .

- Applications : Higher volatility and simpler structure make it preferable in applications requiring rapid evaporation (e.g., solvents).

Phosphoramidocyanidate Esters (e.g., 2-Cyclohexylethyl N,N-Diisopropylphosphoramidocyanidate)

Structural Differences: Replaces the propanoate group with a phosphoramidocyanidate functional group (P=O with diisopropyl and cyanido substituents) . Functional Implications:

- Reactivity: The phosphorus center increases reactivity, making it suitable for organophosphate applications (e.g., agrochemicals).

- Toxicity: Phosphoramidocyanidates are often regulated under chemical weapons conventions (Schedule 1A02), unlike propanoate esters .

Fluorinated Acrylate Esters (e.g., Tridecafluorohexyl 2-Propenoate)

Structural Differences: Features fluorinated alkyl chains and acrylate groups instead of cyclohexyl/propanoate moieties . Functional Implications:

- Hydrophobicity : Fluorinated esters exhibit extreme hydrophobicity and chemical inertness, ideal for water-repellent coatings.

- Environmental Impact: Persistence due to C-F bonds raises regulatory concerns, unlike biodegradable propanoates .

Data Tables

Table 1: Key Properties of Selected Esters

*Inferred from structural analogs in QSAR studies .

Research Findings and Implications

- QSAR Limitations: Bulky substituents (e.g., cyclohexyl) disrupt odor prediction models, suggesting 2-cyclohexylethyl propanoate’s odor profile may require experimental validation .

- Regulatory Status: Unlike phosphoramidocyanidates, propanoate esters face fewer restrictions, enhancing their industrial viability .

- Environmental Behavior: Propanoates degrade faster than fluorinated acrylates, aligning with green chemistry trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.